Ivabradine

説明

特性

IUPAC Name |

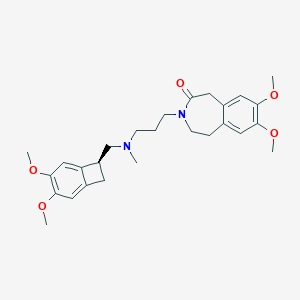

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h12-14,16,21H,6-11,15,17H2,1-5H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRHBAYQBXXRTO-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048240 | |

| Record name | Ivabradine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155974-00-8 | |

| Record name | Ivabradine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155974-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ivabradine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155974008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ivabradine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ivabradine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IVABRADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H48L0LPZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Novel Intermediate-Driven Synthesis

Patent EP2097383B1 revolutionized this compound synthesis by introducing 3-chloro-N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N-methylpropan-1-amine (IV) as a pivotal intermediate. This approach bypassed traditional low-yield steps by enabling a single-pot coupling of (IV) with 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (V) under mild basic conditions (e.g., K₂CO₃ or t-BuOK in DMSO). The reaction’s efficiency stems from the enhanced nucleophilicity of (V)’s azepinone nitrogen upon deprotonation, facilitating alkylation by (IV) with minimal epimerization.

Table 1: Comparative Yields of Intermediate-Driven vs. Traditional Methods

| Method | Intermediate | Solvent | Base | Yield (%) |

|---|---|---|---|---|

| EP0534859 (Traditional) | None | Ethanol | NaOH | 12–17 |

| EP2097383B1 (Novel) | (IV) | DMSO | t-BuOK | 68–72 |

| US8513410 (Catalytic) | (III) | THF/H₂O | Pd/C (H₂) | 85–89 |

Catalytic Hydrogenation Advances

The US8513410 patent introduced a greener route using catalytic hydrogenation to reduce imine intermediates. By replacing stoichiometric hydride donors (e.g., NaBH₄) with H₂/Pd-C, this method reduced waste generation and improved atom economy. For example, hydrogenating the Schiff base derived from (I) and (7S)-aminomethylbicyclo[4.2.0]octa-trienylmethanol achieved an 89% yield with >99% enantiomeric excess (ee).

Impurity Profiling and Control Strategies

The synthesis of this compound is prone to impurities such as bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one)propane-1,3-diyl (IVA-9) , a dimeric byproduct formed during alkylation. Computational studies (DFT/B3LYP/6-311++G(d,p)) revealed that IVA-9 arises from over-alkylation of (I) when excess 1-bromo-3-chloropropane is present. Mitigation strategies include:

-

Strict stoichiometric control (1:1 molar ratio of (I) to alkylating agent)

-

Low-temperature (−10°C) reaction conditions to suppress nucleophilic attack at the azepinone carbonyl.

Table 2: Key Impurities in this compound Synthesis

| Impurity | Structure | Formation Cause | Mitigation Strategy |

|---|---|---|---|

| IVA-9 | Dimeric azepinone-propane adduct | Excess alkylating agent, Δ > 25°C | Stoichiometric control, T < −10°C |

| Racemate | (7R)-enantiomer | Base-induced epimerization | Chiral resolution via HCl salt |

Crystallization and Polymorph Control

This compound hydrochloride exhibits multiple polymorphs (α, β, γ, δ), each with distinct bioavailability profiles. Patent US7176197B2 details the α-form’s crystallization from toluene/N-methylpyrrolidone (NMP), achieving >99.5% purity. Critical parameters include:

Green Chemistry and Scalability

Recent advances prioritize solvent selection and catalytic efficiency. The US8513410 method’s use of aqueous THF as a reaction medium reduces reliance on dimethylformamide (DMF), a Class 2 solvent. Life-cycle assessments (LCAs) indicate a 40% reduction in carbon footprint compared to traditional routes .

化学反応の分析

科学研究における用途

イバブラジンは、幅広い科学研究の用途があります。

化学: ペースメーカー電流阻害を研究するためのモデル化合物として使用されます。

生物学: イバブラジンは、さまざまな生物学的プロセスにおける心拍数抑制の役割を調査するために使用されます。

科学的研究の応用

Clinical Applications of Ivabradine

Heart Failure with Reduced Ejection Fraction (HFrEF)

this compound is primarily indicated for patients with HFrEF who are in sinus rhythm and have a resting heart rate of 70 beats per minute or higher. The SHIFT trial established its efficacy in reducing the risk of hospitalization for worsening heart failure and improving overall survival when added to standard therapy, including beta-blockers .

Chronic Stable Angina

In patients with chronic stable angina, this compound has been shown to improve exercise tolerance and reduce angina episodes. Studies indicate that this compound can be effective as a monotherapy or in conjunction with beta-blockers, providing significant improvements in quality of life for patients with inadequate control from traditional antianginal medications .

Acute Myocardial Infarction (AMI)

Recent meta-analyses suggest that this compound may enhance cardiac function and prognosis post-AMI. It has been associated with improved left ventricular ejection fraction (LVEF) when used alongside standard AMI treatments . However, the evidence remains limited due to small sample sizes in existing studies.

Comparative Effectiveness

A comparative effectiveness analysis highlights this compound's role against other antianginal therapies:

| Medication | Primary Use | Effect on Heart Rate | Impact on Exercise Tolerance | Adverse Effects |

|---|---|---|---|---|

| This compound | Heart failure, angina | Decreases | Improves | Visual disturbances |

| Beta-blockers | Heart failure, hypertension, angina | Decreases | Improves | Fatigue, bradycardia |

| Calcium channel blockers | Angina | Variable | Improves | Edema, hypotension |

Emerging Applications

Inappropriate Sinus Tachycardia

Although not officially approved for this indication, this compound has shown promise in managing inappropriate sinus tachycardia due to its heart rate-lowering effects without significant side effects .

Potential Use in Other Conditions

Research is ongoing into the potential use of this compound in conditions such as atrial fibrillation and heart failure with preserved ejection fraction (HFpEF). Preliminary findings suggest that it may help manage heart rates effectively in these populations as well .

Case Studies and Clinical Trials

Several clinical trials have provided insights into the effectiveness of this compound:

- SHIFT Trial: Demonstrated significant reductions in hospitalizations for heart failure and improved survival rates among patients treated with this compound compared to placebo.

- Meta-Analysis on AMI: Analyzed multiple studies showing improvements in LVEF when this compound was added to standard AMI treatment protocols.

作用機序

類似の化合物との比較

類似の化合物

ベータ遮断薬: アテノロールとメトプロロールは、ベータ遮断薬として一般的に使用され、ベータアドレナリン受容体を遮断することで心拍数を低下させます。

カルシウムチャネル遮断薬: アムロジピンとベラパミルは、カルシウムチャネルを阻害することで心拍数を低下させます。

類似化合物との比較

ZD7288

- Mechanism : Structurally unrelated to this compound but also a pore blocker of all HCN isoforms (HCN1-4) .

- Key Differences : Unlike this compound, ZD7288 exhibits stronger use-independent blockade and lacks isoform-specific effects. This compound’s use-dependent blockade amplifies HR reduction at higher spontaneous rates, enhancing therapeutic efficacy during tachycardia .

Novel HCN Inhibitors (EC18, MEL57A, T-478)

- Structural Backbone : Derived from zatebradine modifications, these compounds show isoform selectivity. For example, MEL57A preferentially blocks HCN1, while EC18 targets HCN4 .

- Blockade Dynamics :

- Therapeutic Potential: Subtype-selective inhibitors may reduce off-target effects but remain investigational .

This compound vs. Beta-Blockers (e.g., Metoprolol)

Efficacy

- HR Reduction : this compound and metoprolol achieve similar resting HR reduction (e.g., 23–27% in pulmonary artery pressure reduction) .

- Exercise Tolerance: this compound improves coronary flow reserve and diastolic perfusion time, enhancing exercise capacity in angina patients, whereas beta-blockers may reduce oxygen demand via negative inotropy .

This compound vs. Calcium Channel Blockers (CCBs)

- Mechanism : CCBs (e.g., verapamil) reduce HR via L-type calcium channel blockade but also lower blood pressure, risking hypotension.

- Efficacy : this compound provides comparable HR control without vasodilation, making it preferable in hypotensive patients .

Pharmacokinetic and Pharmacodynamic Comparisons

生物活性

Ivabradine is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, primarily affecting the HCN4 isoform in the sinoatrial node (SAN) of the heart. This compound is primarily used to manage heart rate in patients with conditions such as chronic stable angina and heart failure. Its unique mechanism of action allows it to reduce heart rate without impacting myocardial contractility or systemic vascular resistance, making it a valuable therapeutic option in cardiovascular medicine.

This compound specifically targets the funny current (I_f) , which is crucial for pacemaker activity in cardiac tissues. By blocking these channels, this compound decreases the slope of diastolic depolarization, leading to a reduction in heart rate. The drug acts as an open-channel blocker for human HCN4 channels and a closed-channel blocker for mouse HCN1 channels, demonstrating a dose-dependent inhibition pattern .

The pharmacodynamics of this compound reveal that it becomes more effective at higher heart rates, a phenomenon known as use-dependence . This characteristic makes this compound particularly useful in patients with elevated resting heart rates, as its efficacy increases with the frequency of cardiac cycles .

Cardiovascular Benefits

Research indicates that this compound not only lowers heart rate but also exhibits several beneficial effects on cardiovascular health:

- Endothelial Function : Studies have shown that this compound improves endothelial function by reducing oxidative stress and inflammation. In animal models, treatment with this compound led to decreased vascular NADPH oxidase activity and reduced monocyte chemotactic protein-1 expression .

- Atherosclerosis : this compound has been linked to reduced atherosclerotic plaque volume in ApoE-deficient mice, suggesting an anti-atherosclerotic effect mediated through its antioxidative properties .

Anti-inflammatory Effects

This compound has demonstrated immunomodulatory effects by inhibiting the migration of CD4-positive lymphocytes. This action is mediated through several intracellular pathways, including the inhibition of PI3-kinase activity and Rac1 activation, which are crucial for lymphocyte migration and inflammatory responses .

Clinical Efficacy

In clinical settings, this compound has been shown to significantly improve symptoms in patients with chronic stable angina. A study reported that 24% of patients treated with this compound experienced an improvement in angina class compared to 18.8% receiving placebo (P=0.01) .

Animal Studies

Animal studies have provided insights into the broader biological effects of this compound:

- Heart Failure Models : In various animal models, this compound administration resulted in improvements in cardiac function and reductions in myocardial fibrosis through modulation of signaling pathways such as PI3K/Akt/mTOR .

- Dosage Effects : Administering this compound at 10 mg/kg/day for 2–12 weeks led to significant enhancements in cardiac performance metrics .

Summary of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Heart Rate Reduction | Decreases resting heart rate | Blockade of I_f channels |

| Improved Endothelial Function | Enhances endothelial function; reduces oxidative stress | Decreased NADPH oxidase activity |

| Anti-inflammatory Effects | Inhibits migration of CD4-positive lymphocytes | Modulation of PI3K/Akt signaling |

| Atherosclerotic Plaque Volume | Reduces plaque volume in animal models | Antioxidative effects |

| Cardiac Function Improvement | Enhances cardiac output and reduces myocardial fibrosis | Inhibition of fibrogenesis pathways |

Q & A

Q. How to validate analytical methods for this compound quantification in pharmacokinetic studies?

- Methodological Answer: Develop UPLC methods with Design of Experiments (DoE) optimization. For example, a validated method uses C8 columns, 0.5% triethylamine buffer (pH 6.4)/acetonitrile (50:50), and UV detection at 285 nm (linear range: 8.9–21.3 µg/mL; recovery=98.9–100.9%) .

- ICH Compliance: Validate precision, accuracy, and robustness per ICH Q2(R1) guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。